molecular formula C9H13ClN2O2 B1335645 N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide CAS No. 668980-81-2

N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide

Katalognummer: B1335645
CAS-Nummer: 668980-81-2
Molekulargewicht: 216.66 g/mol
InChI-Schlüssel: MLGBUUNDROWYJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide typically involves the formation of the isoxazole ring followed by the introduction of the chloroacetamide group. One common method involves the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as N-chlorosuccinimide in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield, as well as employing greener chemistry principles to minimize waste and reduce the use of hazardous reagents .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted acetamides, while oxidation and reduction reactions can lead to different isoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide is unique due to the presence of both the isoxazole ring and the chloroacetamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Biologische Aktivität

N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₁₃ClN₂O₂
  • Molecular Weight : 216.67 g/mol
  • CAS Number : 668980-81-2
  • Structure : The compound features a chloroacetamide group attached to a tert-butylisoxazole ring, which is key to its biological activity.

Synthesis

The synthesis of this compound involves the reaction of chloroacetyl chloride with 3-tert-butylisoxazol-5-amine. The process typically requires controlled heating and stirring to ensure the formation of the desired product with high purity and yield .

Anticancer Properties

This compound has shown promising results in various anticancer assays. In vitro studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:

  • HT-29 (Colorectal Cancer) : IC50 = 1.21 ± 0.34 µM
  • HepG2 (Liver Cancer) : IC50 = 6.62 ± 0.7 µM
  • MCF-7 (Breast Cancer) : IC50 = 7.2 ± 1.9 µM

These values suggest that this compound possesses a strong inhibitory effect on cell proliferation in these cancer types .

The primary mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of FLT3 kinase, an important target in hematological malignancies. Molecular docking studies have shown that this compound binds effectively to the active site of FLT3, suggesting a competitive inhibition mechanism .

Selectivity Index

The selectivity index (SI) for this compound ranges from 20.2 to 99.7 , indicating a favorable selectivity towards malignant cells compared to normal cells. This characteristic is crucial for minimizing side effects during treatment .

Case Studies and Research Findings

Recent studies have explored the biological activity of various derivatives of isoxazole compounds, including this compound:

CompoundCell LineIC50 (µM)Mechanism
This compoundHT-291.21 ± 0.34FLT3 Inhibition
This compoundHepG26.62 ± 0.7FLT3 Inhibition
This compoundMCF-77.2 ± 1.9FLT3 Inhibition

These findings highlight the potential of this compound as a lead candidate for further development in cancer therapeutics .

Pharmacokinetics and Toxicity

Pharmacokinetic assessments indicate that this compound is considered a "drug-like" molecule with promising bioavailability, which is essential for effective therapeutic use . However, it is also noted that the compound may act as an irritant, necessitating careful handling during research and potential clinical applications .

Eigenschaften

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-9(2,3)6-4-8(14-12-6)11-7(13)5-10/h4H,5H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGBUUNDROWYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407075
Record name N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668980-81-2
Record name N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chloroacetic acid chloride (0.25 ml; 3.14 mmol) is dropped slowly into a stirred solution of 3-t-Butyl-5-amino isoxazole (400 mg; 2.85 mmol) in pyridine (0.3 ml; 3.71 mmol) and dichloromethane (2 ml), cooled to 0° C. Stirring is continued for 2 h at room temperature. The reaction mixture is diluted with dichloromethane, washed twice with 1 N aqueous hydrochloric acid, twice with an aqueous solution of NaHCO3 and with water. The reaction mixture is then dried over Na2SO4, filtered and evaporated to yield 600 mg (97%) brownish solid of 11.
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide
Reactant of Route 3
Reactant of Route 3
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide
Reactant of Route 4
Reactant of Route 4
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide
Reactant of Route 5
Reactant of Route 5
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide
Reactant of Route 6
Reactant of Route 6
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.